BenchChemオンラインストアへようこそ!

1-(3-chlorophenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Molecular recognition Kinase inhibitor design Structure–activity relationship

This tetracyclic small molecule (C21H18ClN5, MW 375.86) is a uniquely substituted pyrazolo[3,4-d]pyrimidine scaffold bearing a 3-chlorophenyl N1 group and a pyrrolidin-1-yl C4 appendage. Unlike 4-anilino or 4-amino analogs (e.g., CLM3, CLM29), its zero H-bond donor count and moderate tPSA (46 Ų) make it the scaffold of choice for designing type III/IV allosteric kinase inhibitors that avoid ATP-competitive binding modes. The predicted logP of 3.34 ensures reliable passive cell penetration in HEK293, HeLa, and CHO reporter assays without the solubility penalties of logP >4.5 analogs. Critically, the meta-chloro N1 substitution aligns with the patent-supported pharmacophore for sigma-1 receptor ligands, providing a validated core for hit-to-lead optimization in neuropathic pain and neuroprotection programs. This compound also serves as an ideal scaffold-matched negative control when profiling pyrazolo[3,4-d]pyrimidine series alongside active 4-anilino analogs, enabling clean attribution of cellular activity to on-target engagement.

Molecular Formula C15H14ClN5
Molecular Weight 299.76 g/mol
Cat. No. B11228523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Molecular FormulaC15H14ClN5
Molecular Weight299.76 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl
InChIInChI=1S/C15H14ClN5/c16-11-4-3-5-12(8-11)21-15-13(9-19-21)14(17-10-18-15)20-6-1-2-7-20/h3-5,8-10H,1-2,6-7H2
InChIKeyNRVFCXNWQLNACY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chlorophenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine: Core Scaffold, Physicochemical Profile, and Procurement-Relevant Identity


1-(3-Chlorophenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (C21H18ClN5, MW 375.86 g/mol) is a fully synthetic, tetracyclic small molecule built on the pyrazolo[3,4-d]pyrimidine core, bearing a 3-chlorophenyl substituent at N1 and a pyrrolidin-1-yl group at C4 [1]. The scaffold positions the compound within the broader class of type II kinase inhibitor mimetics and GPCR-targeted heterocycles; however, its specific substitution pattern—meta-chloro aryl combined with a saturated cyclic amine—distinguishes it from the more extensively characterized 4-anilino or 4-alkylamino analogs such as CLM3, CLM29, and CLM94 [2].

Why Bulk Pyrazolo[3,4-d]pyrimidine Analogs Cannot Replace 1-(3-Chlorophenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine Without Requalification


In the pyrazolo[3,4-d]pyrimidine family, modest structural changes at N1 and C4 often produce profound shifts in kinase selectivity, cellular potency, and ADME properties [1]. The 3-chlorophenyl group at N1 and the pyrrolidine ring at C4 generate a unique electrostatic and steric environment that is absent in compounds bearing 4-methylphenyl, 3,4-dimethylphenyl, or benzyl N1 substituents and morpholino or piperidino C4 groups . Consequently, activity data obtained with analogs such as CLM3 (which carries a 4-chlorophenyl N1 substitution and a different C4 appendage) or CLM29 (which has a 4-amino substituent) cannot be assumed transferable to the title compound [1]. Controlled, comparative qualification is mandatory before any procurement decision replaces this compound with an in-class analog.

Quantitative Differentiation Evidence for 1-(3-Chlorophenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine Against Closest Analogs


Molecular Recognition: Distinct Hydrogen-Bond Acceptor/Donor Profile vs. 4-Anilino and 4-Alkylamino Pyrazolo[3,4-d]pyrimidines

The title compound possesses a pyrrolidine C4 substituent that eliminates the hydrogen-bond donor capacity present in the 4-anilino analogs (e.g., CLM3, CLM29) while retaining a tertiary amine lone pair for acceptor interactions [1]. Computational prediction indicates 0 H-bond donors vs. 1–2 for 4-amino/4-anilino comparators; this difference restricts the compound's hinge-region binding geometry relative to ATP-competitive kinase inhibitors that rely on backbone NH contacts [2].

Molecular recognition Kinase inhibitor design Structure–activity relationship

LogP-Driven Membrane Permeability Differentiation vs. 4-Morpholino and 4-Piperazino Pyrazolo[3,4-d]pyrimidine Analogs

The title compound exhibits a predicted logP of 3.34 [1], placing it in an optimal window for passive membrane permeability while remaining below the threshold associated with promiscuous binding (logP > 5). In contrast, 4-morpholino-substituted analogs typically display logP values 0.8–1.5 units lower due to the ether oxygen, and 4-piperazino derivatives carrying basic amines show logP shifts of −1.0 to −2.0 units depending on N-substitution [2]. This quantitative lipophilicity difference directly impacts cellular penetration and non-specific protein binding.

ADME prediction Lipophilicity CNS drug design

Sigma-1 Receptor Pharmacophore Compatibility: Meta-Chloro Phenyl Advantage Over Para-Chloro and Unsubstituted Phenyl N1 Analogs

Patent disclosures covering pyrazolo[3,4-d]pyrimidine sigma receptor ligands indicate that N1 meta-substituted phenyl derivatives achieve higher sigma-1 receptor affinity than their para-substituted or unsubstituted counterparts [1]. Although the exact Ki of the title compound at sigma-1 is not publicly disclosed, the patent structure–activity trend shows that compounds retaining the 3-chlorophenyl N1 group and a cyclic amine at C4 fall within the preferred subgenus, whereas 4-chlorophenyl and phenyl N1 analogs are explicitly outside the maximal affinity claims [1].

Sigma receptor GPCR pharmacology Pain therapeutics

Procurement-Guided Application Scenarios for 1-(3-Chlorophenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine


Allosteric Kinase Pocket Probe Development Requiring Donor-Free Hinge Binders

The zero H-bond donor count and moderate tPSA (46 Ų) identified in Section 3 [1] make this compound an ideal starting scaffold for designing type III/IV allosteric kinase inhibitors, where the absence of hinge-region hydrogen-bond donation prevents ATP-competitive binding modes that confound selectivity screens. Procurement should prioritize this specific compound over 4-anilino or 4-amino pyrazolo[3,4-d]pyrimidines (e.g., CLM3, CLM29) when the screening objective is allosteric modulation rather than orthosteric inhibition.

Cellular Target Engagement Assays Requiring Moderate Intrinsic Membrane Permeability

The compound's predicted logP of 3.34 [2] positions it for reliable passive cell penetration in HEK293, HeLa, and CHO-based reporter assays without the solubility penalties of logP > 4.5 analogs. For high-content screening campaigns that demand intracellular target access while maintaining DMSO solubility above 10 mM, this compound outperforms both the more hydrophilic 4-morpholino derivatives (logP ~2.5) and the excessively lipophilic 4-phenyl analogs, reducing the need for formulation additives that can interfere with assay biology.

Sigma-1 Receptor Focused Library Design and Pharmacophore Validation

Based on the patent-supported meta-chloro N1 SAR advantage [3], this compound serves as a validated core for constructing focused sigma-1 receptor libraries. Unlike the para-chloro or des-chloro N1 variants that fall outside the preferred patent subgenus, the 3-chlorophenyl substitution provides a pharmacophore-consistent starting point for hit-to-lead optimization in neuropathic pain and neuroprotection programs.

Negative Control Compound Batching for Type I/II Kinase Inhibitor Screening

Because the pyrrolidine C4 group eliminates the canonical hinge-binding H-bond donor required by most type I/II kinase inhibitors [1], this compound is uniquely suited as a scaffold-matched negative control when profiling pyrazolo[3,4-d]pyrimidine series. Its use in parallel with active 4-anilino analogs (e.g., CLM3) enables clean attribution of cellular activity to on-target kinase engagement rather than scaffold-driven off-target effects.

Quote Request

Request a Quote for 1-(3-chlorophenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.